molecular formula C22H19Cl2NO3 B7908345 Beta-cypermethrin CAS No. 66290-20-8

Beta-cypermethrin

Cat. No.: B7908345
CAS No.: 66290-20-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-HBFSDRIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-cypermethrin is a synthetic pyrethroid insecticide and a specific isomeric mixture of cypermethrin . It functions as a non-systemic sodium channel modulator, exhibiting both contact and stomach action, leading to disrupted nerve function and rapid knockdown of target insects . This makes it a critical compound in entomological research, particularly for studies on pest control in crops, public health, and veterinary applications against pests such as aphids, cockroaches, mosquitoes, and ticks . Its high efficacy and relatively low mammalian toxicity have also established it as a common active ingredient in household insecticide products . In the research setting, this compound is extensively used in metabolic and resistance studies. Recent investigations compare the efficacy of novel formulations, such as nanoemulsions, against traditional emulsifiable concentrates. These studies have demonstrated that the nanoemulsion form can cause more significant suppression of key insect detoxifying enzymes like acetylcholinesterase (AchE), glutathione S-transferase (GST), and P450–O demethylases, and is associated with a slower development of insect resistance . Furthermore, its environmental fate is a key area of study; while it is non-persistent in soil, it is highly toxic to aquatic life and bees, driving research into its ecological impact and biodegradation . Studies have identified specific bacteria, such as Bacillus cereus strain GW-01, capable of metabolizing this compound, offering potential for bioremediation strategies . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-HBFSDRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032524, DTXSID00873776
Record name D-trans-beta-Cypermethrin
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Record name rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66841-24-5, 66290-20-8
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Record name D-trans-beta-Cypermethrin
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Record name rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Record name α-cyano-3-phenoxybenzyl [1R-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Preparation Methods

Condensation Reaction: Foundation of Beta-Cypermethrin Synthesis

The primary synthetic route involves a condensation reaction between 3-phenoxybenzaldehyde and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (CPA). This method, detailed in industrial production analyses, proceeds via nucleophilic acyl substitution under basic conditions .

Reaction Mechanism:

  • Activation of CPA : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).

  • Aldol Condensation : 3-phenoxybenzaldehyde reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate ester.

  • Cyano Group Introduction : The α-cyano group is introduced via reaction with cyanide ions, yielding the final this compound product.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature40–50°CPrevents racemization
SolventXylene or TolueneEnhances solubility
CatalystTriethylamineAccelerates acylation
Reaction Time4–6 hoursMaximizes conversion

This method achieves yields of 70–75% on laboratory scales, though industrial implementations report efficiencies up to 85% after solvent recovery .

Transposition Synthesis Optimization via Mother Liquor Recycling

Patent CN103819363A introduces a transposition synthesis method that optimizes yield by recycling mother liquor—a byproduct traditionally discarded after crystallization. By adjusting process parameters, unreacted intermediates are retained in the mother liquor and reintroduced into subsequent batches .

Process Enhancements:

  • Mother Liquor Composition : Contains residual cypermethrin isomers, CPA, and triethylamine hydrochloride.

  • Recycling Protocol :

    • Neutralize triethylamine hydrochloride with dilute HCl.

    • Extract residual reactants using xylene.

    • Reintegrate extracted materials into the next reaction cycle.

Benefits:

  • Yield Increase : From 68% to 82% after three cycles.

  • Waste Reduction : Eliminates 90% of organic solvent waste.

  • Cost Savings : Reduces raw material consumption by 15–20% .

Enantiomeric Separation and Isomerization Techniques

This compound’s bioactivity depends on its stereochemical configuration. Patent IN3621-CHE-2010 outlines a method to isolate the desired enantiomers from a cypermethrin mixture using selective crystallization and epimerization .

Steps:

  • Racemic Mixture Preparation : Synthesize cypermethrin via standard condensation.

  • Crystallization : Use ethanol-water mixtures to preferentially crystallize cis isomers.

  • Epimerization : Treat the remaining mixture with acidic catalysts (e.g., p-toluenesulfonic acid) to convert trans isomers to cis.

Isomer Ratio Control:

IsomerInitial RatioPost-CrystallizationPost-Epimerization
Cis40%65%85%
Trans60%35%15%

This method achieves a final cis:trans ratio of 2:3, meeting commercial specifications .

Stabilization Techniques to Prevent Epimerization

This compound is prone to epimerization during storage, which alters its insecticidal properties. Patent KR100433707B1 addresses this by incorporating organic acids (e.g., maleic, phthalic) into the synthesis process .

Mechanism:

  • Acid Selection : Lowers pH to 4–5, stabilizing the ester bond.

  • Synergistic Additives : Synthetic amorphous silica (e.g., Wessalon S) prevents particle aggregation.

Formulation Stability Data:

AdditiveEpimerization Rate (6 months, 40°C)
None12%
Maleic Acid3%
Phthalic Acid2.5%
Wessalon S + Maleic Acid1.8%

Industrial-Scale Production Considerations

The Procurement Resource report highlights scalability challenges and cost drivers in this compound manufacturing :

Key Metrics:

  • Raw Material Cost : 60% of total production cost (CPA: $45/kg, 3-phenoxybenzaldehyde: $32/kg).

  • Solvent Recovery : Xylene recycling reduces costs by $1.2/kg of product.

  • Energy Consumption : 8–10 kWh/kg, primarily for distillation and drying.

Environmental Impact:

  • Wastewater Generation : 0.5 L/kg (vs. 2 L/kg in traditional methods).

  • Carbon Footprint : 4.2 kg CO₂/kg product (20% reduction via solvent recovery) .

Comparative Analysis of Preparation Methods

MethodYieldCost ($/kg)Environmental ImpactScalability
Standard Condensation75%58ModerateHigh
Transposition Synthesis82%52LowModerate
Epimerization78%61HighLow

Transposition synthesis emerges as the most balanced approach, offering high yield and low waste, though it requires sophisticated process control .

Chemical Reactions Analysis

Hydrolytic Degradation Pathways

Beta-cypermethrin’s ester bonds are primary targets for hydrolysis. In Bacillus subtilis strain 1D, esterase and laccase catalyze the cleavage of its ester linkage, yielding:

  • 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate

  • Cyclododecylamine (further oxidized to phenol)

  • Chloroacetic acid (via hydrolysis of the cyclopropane carboxylate) .

This pathway results in non-toxic metabolites such as acetic acid, decanoic acid, and cyclopentane derivatives (Table 1).

Table 1: Hydrolysis Products of this compound in Bacillus subtilis

MetaboliteDetection MethodToxicity Status
3-(2,2-dichloroethenyl) derivativeGC-MSNon-toxic
CyclododecylamineGC-MSUnstable
PhenolGC-MSLow toxicity
Chloroacetic acidGC-MSModerate

Oxidative Degradation via Monooxygenases

A novel monooxygenase (CMO) from Streptomyces sp. catalyzes hydroxylation and diaryl cleavage of this compound, forming five products:

  • 4'-Hydroxy-beta-cypermethrin

  • 3-Phenoxybenzaldehyde

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid

  • α-Hydroxy-3-phenoxybenzeneacetonitrile

  • 3-Phenoxybenzoic acid .

The enzyme exhibits optimal activity at pH 7.5 and 30°C, with Fe²⁺ enhancing activity by 220% .

Microbial Co-Culture Degradation

A co-culture of Rhodopseudomonas palustris JQ-L and Acinetobacter lwoffii A-3 accelerates this compound degradation:

  • JQ-L degrades this compound to 3-phenoxybenzoic acid (3-PBA).

  • A-3 further metabolizes 3-PBA to phenol via oxidative cleavage (Figure 1) .

Key Data:

  • Co-culture achieves 100% degradation of 0.24 mM this compound within 24 hours, versus 60 hours for monoculture .

  • Intermediate 3-PBA is confirmed via UV scanning (λ<sub>max</sub> = 230 nm) and MS/MS fragmentation .

Metabolic Transformation in Vertebrates

In laying hens, this compound is metabolized into acid derivatives (e.g., cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid). These metabolites accumulate in lipid-rich tissues (liver, adipose) and eggs, with residues persisting up to 21 days post-exposure .

Table 2: Tissue-Specific Metabolite Accumulation in Hens

TissuePrimary MetaboliteResidual Concentration (μg/g)
Livercis-DCCA*12.3 ± 1.5
Adiposetrans-DCCA*8.7 ± 0.9
Egg Yolk3-PBA6.4 ± 0.8

*DCCA: Dichlorovinyl dimethylcyclopropane carboxylic acid .

Enzymatic Detoxification in Insects

Blattella germanica detoxifies this compound via glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. Resistance studies show:

  • Nanoemulsion formulations slow resistance development (regression slope = 0.091) compared to conventional emulsions (slope = 0.376) .

  • GST activity increases by 18–25% in resistant strains, correlating with enhanced metabolite conjugation .

Photodegradation and Environmental Fate

This compound’s photolytic degradation in aquatic systems produces 3-phenoxybenzaldehyde and dichlorostyrene derivatives . Isomer-specific degradation is observed, with theta-cypermethrin degrading faster than alpha-cypermethrin (T/A ratio shifts from 1.58 to 0.93 under UV exposure) .

Scientific Research Applications

Overview and Mechanism of Action

Beta-cypermethrin was first synthesized in 1988 and has since been recognized for its rapid knockdown effect and prolonged residual activity. It operates by altering the permeability of axon membranes in insects, leading to paralysis and death. This compound is particularly effective against common pests such as cockroaches, aphids, and ticks .

Agricultural Applications

In agriculture, this compound is employed to control a wide range of pests that threaten crops. Its applications include:

  • Crop Protection : Effective against pests like aphids, caterpillars, and beetles.
  • Residual Control : Provides long-lasting protection due to its stability in various environmental conditions.
  • Integrated Pest Management (IPM) : Used in combination with other control methods to reduce resistance development.

Public Health Applications

This compound is recognized by the World Health Organization (WHO) as a critical insecticide for vector control. Its applications in public health include:

  • Vector Control : Used to manage populations of disease vectors such as mosquitoes, which transmit malaria and dengue fever.
  • Household Insect Control : Effective against common household pests like cockroaches and flies.

Veterinary Applications

In veterinary medicine, this compound is utilized for:

  • Parasite Control : Treatment of pets for fleas and ticks.
  • Livestock Management : Used to protect livestock from ectoparasites.

Resistance Management

Research indicates that insects can develop resistance to this compound over time. Studies have shown that the rate of resistance development varies between formulations:

Formulation TypeResistance FactorSpeed of Resistance Development
This compound EmulsionHigherFaster
This compound NanoemulsionLowerSlower

The slower development of resistance with nanoemulsions suggests potential advantages in pest management strategies .

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns about its ecological impact. Research on biodegradation indicates that certain microorganisms can effectively degrade this compound, suggesting avenues for soil remediation:

  • Indigenous Microorganisms : Studies show that native soil bacteria can enhance the degradation process, thus reducing environmental residues .
  • Soil Remediation Techniques : The use of microbial consortia has been proposed for effective bioremediation strategies.

Case Study 1: Resistance Development in Blattella germanica

A comparative study examined the resistance rates of Blattella germanica (German cockroach) exposed to this compound nanoemulsion versus conventional emulsion. The findings indicated statistically significant differences in resistance factors between the two formulations, highlighting the potential for nanoemulsions to mitigate rapid resistance development .

Case Study 2: Degradation by Pseudomonas aeruginosa

Another study focused on the degradation capabilities of Pseudomonas aeruginosa, demonstrating its effectiveness in breaking down this compound residues in contaminated soils. This research supports the use of bioremediation as a viable method for addressing pesticide pollution .

Mechanism of Action

Beta-cypermethrin acts as a neurotoxin by targeting the sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The compound also affects other molecular targets, such as acetylcholinesterase and glutathione S-transferase, which play roles in detoxification and resistance mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy Against Target Species

  • Beta-cypermethrin vs. Deltamethrin :
    • Life Stage Specificity : this compound exhibits higher efficacy against nymphs of Triatoma infestans (Chagas disease vector) with a lower LD50 compared to deltamethrin, which is more effective against adults .
    • Surface Dependency : On glass surfaces, both pyrethroids show similar LC50 values. However, deltamethrin outperforms this compound on ceramic surfaces, likely due to formulation adherence differences .
    • Field Application : this compound requires double the concentration (50 mg/m²) to achieve control rates comparable to deltamethrin (25 mg/m²) in household infestations .

Resistance Development

  • Formulation Impact: Nanoemulsion vs. Conventional Emulsion: this compound nanoemulsion (particle size <100 nm) delays resistance development in Blattella germanica. The resistance factor (RF) for nanoemulsion increased by 0.091 per generation, whereas conventional emulsion RF increased by 0.376 per generation (p < 0.05) . Enzyme Activity Correlation: Resistant strains treated with nanoemulsion showed slower increases in acetylcholinesterase (AchE), glutathione S-transferase (GST), and P450-O demethylase activities, critical for detoxification .
  • Species-Specific Resistance: Musca domestica: this compound resistance ratios (RR) reached 443.81-fold, significantly higher than dichlorvos (62.41-fold) and propoxur (141.22-fold) . Anopheles sinensis: Field populations exhibited RR values of 9.20–9.52 to this compound, linked to oxidative stress and ABC transporter upregulation .

Biochemical and Molecular Resistance Mechanisms

  • Metabolic Detoxification: In Rhopalosiphum padi, transcriptome analysis revealed 1,342 differentially expressed genes (DEGs) in resistant strains, including cytochrome P450 monooxygenases (e.g., CYP6CY3) and GSTs involved in this compound metabolism . Dermanyssus gallinae: Resistance is mediated by ROS-induced activation of the CncC pathway, upregulating ABC transporters (e.g., DgABCA5) that sequester this compound .
  • Comparative Degradation Pathways: Bacterial Degradation: Streptomyces sp. CMO enzyme degrades this compound via hydroxylation and diaryl cleavage, a novel mechanism distinct from hydrolase-based pathways used for other pyrethroids . Photocatalytic Degradation: RuO2-TiO2 nanoparticles degrade this compound at 5 mg/L, comparable to carbofuran (0.1 mg/L) but less efficient than direct red 23 (3 mg/L) .

Environmental and Non-Target Toxicity

  • Aquatic Toxicity : this compound exposure in Procambarus clarkii reduced SOD and CAT activities by 28.3–44.1% and increased malondialdehyde (MDA) by 46–109%, indicating oxidative stress .
  • Soil Persistence : Lysinibacillus pakistanensis VF-2 degrades this compound residues in soil, achieving 80% removal under optimal conditions, outperforming lambda-cyhalothrin degradation .

Biological Activity

Beta-cypermethrin is a synthetic pyrethroid insecticide widely used in agricultural and domestic pest control. Its biological activity primarily involves neurotoxic effects on target organisms, particularly insects, through the modulation of various enzymatic pathways. This article explores the biological activity of this compound, highlighting its effects on enzyme activity, resistance mechanisms in pests, and implications for non-target organisms.

This compound exerts its insecticidal effects by disrupting the normal functioning of the nervous system. It primarily targets sodium channels in the neuronal membranes, leading to prolonged depolarization and subsequent paralysis of the insect. This mechanism is similar to that of other pyrethroids but exhibits unique characteristics in terms of potency and duration of action.

Enzymatic Activity and Toxicological Effects

The interaction of this compound with various enzymes has been extensively studied. Key findings from recent research include:

  • Acetylcholinesterase (AChE) Inhibition : this compound has been shown to inhibit AChE activity in several species, including fish and lizards, leading to an accumulation of acetylcholine and resultant neurotoxicity. A study reported significant inhibition of AChE in the gonads and brain tissues of lizards exposed to this compound .
  • Oxidative Stress Indicators : Exposure to this compound has been linked to increased levels of lipid peroxidation and alterations in antioxidant enzyme activities, such as catalase (CAT) and superoxide dismutase (SOD). In lizards, significant increases in CAT activity were observed in liver and kidney tissues following exposure .
  • Resistance Mechanisms : Research indicates that certain pest populations have developed resistance to this compound through enhanced enzymatic detoxification mechanisms. For instance, increased activities of carboxylases and glutathione S-transferases were noted in resistant populations of fire ants subjected to this compound .

Case Study 1: Impact on Blattella germanica

A comparative study evaluated the resistance rates of Blattella germanica to this compound nanoemulsion versus conventional emulsion formulations. The results indicated that the nanoemulsion formulation exhibited a slower rate of resistance development compared to the conventional emulsion, suggesting potential advantages for pest management strategies .

Formulation TypeResistance FactorRegression Equationp-value
NanoemulsionLower Resistancey1=0.091x1+0.991y_1=0.091x_1+0.9910.01
Conventional EmulsionHigher Resistancey2=0.376x2+1.051y_2=0.376x_2+1.0510.007

Case Study 2: Neurotoxic Effects on Opsariichthys bidens

Another study investigated the synergistic toxic effects of this compound combined with pyraclostrobin on Opsariichthys bidens. The research utilized biochemical assays to assess neurotoxicity, revealing significant alterations in enzyme activities related to oxidative stress and neurotransmission .

Environmental Considerations

This compound's persistence in the environment raises concerns regarding its impact on non-target organisms. Studies have shown that it can affect aquatic ecosystems by impairing the health of fish populations through neurotoxic effects and disruption of reproductive functions . Furthermore, its degradation products can also pose risks to soil microorganisms.

Q & A

Q. What analytical methods are recommended for detecting and quantifying beta-cypermethrin in environmental samples?

this compound can be detected using high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or mass spectrometry (MS) detectors, optimized for its molecular weight (416.3 g/mol) and chloroaromatic structure . Gas chromatography (GC) with electron capture detection (ECD) is also effective due to its halogenated components. Method validation should include spike-recovery tests in matrices like water, soil, or biological tissues, with limits of detection (LOD) typically <0.1 µg/L in aqueous samples. Ensure calibration curves cover expected environmental concentrations (e.g., 0.1–100 µg/L) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

this compound is a pyrethroid derivative requiring stereoselective synthesis. Key steps include:

  • Cyclopropanation : Reacting 3-phenoxybenzaldehyde with ethyl chloroacetate under basic conditions.
  • Stereochemical control : Using chiral catalysts (e.g., Sharpless epoxidation) to isolate the active cis- and trans-isomers.
  • Purification : Column chromatography or crystallization to achieve >95% enantiomeric excess. Validate purity via nuclear magnetic resonance (NMR) and chiral HPLC .

Q. What are the primary degradation pathways of this compound in soil ecosystems?

Degradation occurs via photolysis, hydrolysis, and microbial action. Under UV light, ester bond cleavage produces 3-phenoxybenzaldehyde and cyanohydrin. In aerobic soils, microbial degradation dominates, with half-lives ranging from 7–30 days depending on pH and organic matter content. Monitor metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare degradation rates across soil types (e.g., loam vs. clay) .

Advanced Research Questions

Q. How should experimental designs account for salinity when assessing this compound toxicity in aquatic organisms?

Toxicity studies (e.g., LC50 determinations in Litopenaeus vannamei) must standardize salinity levels. For example:

  • Salinity gradient : Test concentrations (e.g., 5.0% vs. 20.0% salinity) to mimic estuarine environments.
  • Exposure protocols : Maintain consistent temperature (25°C) and dissolved oxygen (>6 mg/L).
  • Data interpretation : Use probit analysis to calculate LC50 values, noting that toxicity increases at lower salinities (e.g., 96-hour LC50 drops from 0.383 µg/L to 0.170 µg/L in shrimp) .

Q. What methodologies resolve contradictions in reported toxicity data for this compound across species?

Discrepancies often arise from variations in species sensitivity, exposure duration, or environmental conditions. Mitigate via:

  • Meta-analysis : Pool LC50 data from peer-reviewed studies (e.g., Table 3 in ) and apply heterogeneity tests (I² statistic).
  • Covariate adjustment : Include variables like lipid content (for bioaccumulation) or metabolic rates (e.g., cytochrome P450 activity).
  • Species-specific modeling : Use quantitative structure-activity relationship (QSAR) models to predict toxicity thresholds .

Q. How can researchers model this compound’s environmental fate under climate change scenarios?

Integrate geospatial and physicochemical data into fugacity models. Key parameters:

  • Partition coefficients : Log Kow (4.7) and water solubility (0.01 mg/L) to predict distribution in air/water/soil.
  • Climate variables : Simulate increased rainfall (enhanced runoff) or temperature (accelerated degradation).
  • Validation : Compare predicted vs. measured concentrations in field studies, adjusting for regional agricultural practices .

Q. What strategies improve reproducibility in this compound bioassay protocols?

Ensure reproducibility by:

  • Standardized test organisms : Use OECD-approved species (e.g., Daphnia magna) with defined age/size ranges.
  • Blinded analysis : Separate teams for exposure setup and data collection to reduce bias.
  • Positive controls : Include reference toxicants (e.g., potassium dichromate) to validate assay sensitivity .

Methodological Considerations

Q. How to validate this compound extraction efficiency from complex biological matrices?

Optimize extraction using:

  • Solvent selection : Acetonitrile or hexane for lipid-rich tissues.
  • Cleanup steps : Solid-phase extraction (SPE) with C18 cartridges.
  • Recofficiency testing : Compare spiked samples (e.g., 10–100 µg/g) with unspiked controls, achieving recoveries >85% .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-logistic or Weibull) to fit dose-response curves. Assess goodness-of-fit via Akaike information criterion (AIC) and report 95% confidence intervals. For time-dependent toxicity, employ survival analysis (e.g., Kaplan-Meier with Cox proportional hazards) .

Data Reporting Standards

Q. How should researchers document this compound’s stereoisomer composition in publications?

Specify isomer ratios (e.g., cis:trans = 40:60) using chiral chromatograms. Report retention times, column specifications (e.g., Chiralpak IC), and mobile phases. Include NMR chemical shifts for structural confirmation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.